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Compound of Interest

Compound Name: 4-Methylindolin-2-one

Cat. No.: B082626

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-methyl-2-oxindole, a
significant heterocyclic compound frequently encountered in medicinal chemistry and drug
discovery. Due to the scarcity of directly published complete spectral sets for 4-methyl-2-
oxindole, this guide presents expected values derived from established principles of
spectroscopy and comparison with structurally similar analogs, namely the parent compound 2-
oxindole and the isomeric 5-methyl-2-oxindole. This comparative approach allows for a deeper
understanding of how substituent placement on the oxindole core influences its spectroscopic
signature.

Spectroscopic Data Comparison

The following tables summarize the expected and experimentally observed spectroscopic data
for 4-methyl-2-oxindole and its analogs. These tables are designed for easy comparison of key
spectral features.

'H NMR Spectral Data Comparison (in DMSO-de)
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Proton Assignment

4-Methyl-2-oxindole 2-Oxindole 5-Methyl-2-oxindole

(Expected)

(Observed)[1]

(Observed)

NH ~10.3 ppm (s, 1H) 10.4 ppm (s, 1H) ~10.2 ppm (s, 1H)

H-5 ~6.8 ppm (d, 1H) 7.16 ppm (t, 1H)

H-6 ~7.0 ppm (t, 1H) 6.93 ppm (d, 1H) ~6.9 ppm (d, 1H)

H-7 ~6.7 ppm (d, 1H) 7.20 ppm (d, 1H) ~7.0 ppm (s, 1H)

CHz2 (C3) ~3.4 ppm (s, 2H) 3.46 ppm (s, 2H) ~3.4 ppm (s, 2H)

CHs (C4) ~2.2 ppm (s, 3H)

CHs (C5) ~2.2 ppm (s, 3H)

13 P i _

Carbon Assignment 4-Methyl-2-oxindole 2-Oxindole 5-Methyl-2-oxindole
(Expected) (Observed) (Observed)

C=0 (C2) ~176.0 ppm ~176.5 ppm ~176.3 ppm

C3 ~36.0 ppm ~36.2 ppm ~36.1 ppm

C3a ~128.0 ppm ~128.5 ppm ~128.3 ppm

C4 ~131.0 ppm ~124.5 ppm ~125.0 ppm

C5 ~122.0 ppm ~127.8 ppm ~131.5 ppm

C6 ~128.0 ppm ~121.5 ppm ~128.1 ppm

c7 ~108.0 ppm ~109.3 ppm ~109.0 ppm

C7a ~142.0 ppm ~142.8 ppm ~140.5 ppm

CHs ~18.0 ppm ~20.7 ppm

FT-IR Spectral Data Comparison (Solid Phase, cm~?)
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o 4-Methyl-2-oxindole 2-Oxindole 5-Methyl-2-oxindole
Vibrational Mode
(Expected) (Observed) (Observed)
N-H Stretch 3200-3300 (broad) ~3250 (broad) ~3240 (broad)
Aromatic C-H Stretch 3000-3100 ~3050 ~3045
Aliphatic C-H Stretch 2850-2960 ~2920
C=0 (Amide) Stretch ~1690-1710 ~1705 ~1700
C=C Aromatic Stretch 1600-1620 ~1615 ~1620
Mass Spectrometry Data Comparison
Key
Molecular Molecular )
Compound _ Expected [M]* Fragmentation
Formula Weight
Peaks (m/z)
4-Methyl-2- 118 ([M-CHO]Y),
] CoHsNO 147.17 g/mol 147
oxindole 91 ([C7H7])
] 104 ([M-CHQ]™),
2-Oxindole CsH7NO 133.15 g/mol 133
78 ([CeHs]™)[1]
5-Methyl-2- 118 ([M-CHQOJ*),
_ CoHsNO 147.17 g/mol 147
oxindole 91 ([C7H7]Y)

Experimental Protocols

The data presented in this guide are typically acquired using the following standard

methodologies in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7

mL of a deuterated solvent, such as dimethyl sulfoxide-de (DMSO-ds) or chloroform-d
(CDCIs), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as
an internal standard for chemical shift referencing (& = 0.00 ppm).
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e 1H NMR Acquisition: Proton NMR spectra are typically recorded on a 400 or 500 MHz
spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and the acquisition of 16-64 scans for adequate signal-to-noise ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, often
with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
A larger number of scans (1024 or more) is typically required due to the lower natural
abundance of the 13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR)
technique is commonly employed. A small amount of the solid compound is placed directly
onto the ATR crystal (typically diamond or germanium), and pressure is applied to ensure
good contact.

o Data Acquisition: The FT-IR spectrum is recorded, typically over a range of 4000 to 400
cm~1. A background spectrum of the clean ATR crystal is taken first and automatically
subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio.

Mass Spectrometry (MS)

o Sample Introduction and lonization: The compound is introduced into the mass spectrometer,
often via direct infusion or coupled with a gas chromatography (GC) or liquid
chromatography (LC) system. Electron lonization (El) is a common technique for volatile
compounds, where the sample is bombarded with high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum that shows the relative intensity of different fragments.

Visualization of Analytical Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel or synthesized organic compound like 4-methyl-2-oxindole.

Workflow for Spectroscopic Characterization

Synthesis & Purification

Synthesis of
4-Methyl-2-Oxindole

:

Purification
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and proton/carbon environments
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and fragmentation pattern

dentifies functional groups
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
4-methyl-2-oxindole.
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Conclusion

The spectroscopic analysis of 4-methyl-2-oxindole, through a combination of NMR, FT-IR, and
Mass Spectrometry, provides a detailed fingerprint for its structural confirmation and purity
assessment. By comparing its expected spectral data with that of 2-oxindole and 5-methyl-2-
oxindole, researchers can discern the subtle yet significant electronic and steric effects of the
methyl substituent on the aromatic ring. This guide serves as a valuable resource for scientists
engaged in the synthesis and characterization of oxindole derivatives, facilitating more efficient
and accurate structural elucidation in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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